molecular formula C11H21NO4 B591966 (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid CAS No. 210346-16-0

(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid

Cat. No.: B591966
CAS No.: 210346-16-0
M. Wt: 231.292
InChI Key: IGJIQZVMCRTQQX-MRVPVSSYSA-N
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Description

(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid typically involves the protection of the amino group of an amino acid derivative with a Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Various alkyl halides, acyl chlorides, and other electrophiles

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4)

Major Products Formed

    Deprotection: Free amine

    Substitution: Substituted amine derivatives

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions

Scientific Research Applications

(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amine from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butoxycarbonyl-L-alanine
  • N-tert-Butoxycarbonyl-L-valine
  • N-tert-Butoxycarbonyl-L-leucine

Uniqueness

(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl-protected amino group and a branched aliphatic side chain. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are crucial .

Properties

IUPAC Name

(2S)-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)6-12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJIQZVMCRTQQX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210346-16-0
Record name (S)-2-[(Boc-amino)methyl]-3-methylbutyric acid
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